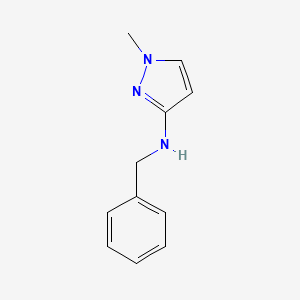

N-Benzyl-1-methyl-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-14-8-7-11(13-14)12-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNURKZHBZPONJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 1 Methyl 1h Pyrazol 3 Amine

Established Synthetic Routes to N-Benzyl-1-methyl-1H-pyrazol-3-amine

Established synthetic routes for this compound often involve sequential reactions to build the molecule. These methods offer reliability and are well-documented in the synthesis of analogous pyrazole (B372694) derivatives.

Multi-Step Synthesis Strategies

Multi-step synthesis provides a robust approach to control the regioselectivity of substitutions on the pyrazole ring. A common strategy involves the initial formation of a substituted pyrazole core, followed by the sequential introduction of the methyl and benzyl (B1604629) groups. For instance, a plausible multi-step synthesis could begin with the cyclization of a suitable precursor to form a 3-aminopyrazole (B16455), which is then subjected to N-methylation and subsequent N-benzylation. The order of these alkylation steps can be crucial in determining the final product's isomeric purity.

A representative multi-step synthesis, based on methodologies for similar compounds, is outlined below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Pyrazole Ring Formation | Hydrazine (B178648) derivative, β-keto-nitrile | To construct the initial 3-amino-pyrazole ring. |

| 2 | N-Methylation | Methylating agent (e.g., methyl iodide, dimethyl sulfate), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | To introduce the methyl group at the N1 position of the pyrazole ring. |

| 3 | N-Benzylation | Benzyl halide (e.g., benzyl bromide, benzyl chloride), Base (e.g., NaH, Cs2CO3), Solvent (e.g., DMF, CH3CN) | To introduce the benzyl group onto the exocyclic amine. |

Synthesis from Precursor Aminopyrazoles (e.g., 1-Methyl-1H-pyrazol-3-amine) and Benzylating Agents

A more direct and common approach involves the N-benzylation of a commercially available or readily synthesized precursor, 1-methyl-1H-pyrazol-3-amine. This method focuses on the formation of the C-N bond between the pyrazole's exocyclic amine and the benzyl group.

The reaction typically proceeds via a nucleophilic substitution mechanism, where the amine group of the pyrazole attacks the electrophilic benzylic carbon of the benzylating agent. The choice of base and solvent is critical to facilitate the reaction and maximize the yield. A variety of benzylating agents can be employed, with benzyl halides being the most common.

A study on the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated a similar N-alkylation of a pyrazole derivative using benzyl bromide in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) nih.gov. This provides a strong procedural basis for the benzylation of 1-methyl-1H-pyrazol-3-amine.

Table 1: Reaction Conditions for N-Benzylation of Aminopyrazoles

| Benzylating Agent | Base | Solvent | Temperature | Typical Yields |

| Benzyl bromide | Cs₂CO₃ | DMF | Room Temperature to 50 °C | Good to Excellent |

| Benzyl chloride | NaH | THF/DMF | 0 °C to Room Temperature | Moderate to Good |

| Benzyl alcohol | Acid catalyst | Toluene | Reflux (with water removal) | Variable |

Reductive Amination Approaches for the N-Benzyl Moiety Introduction

Reductive amination offers an alternative and efficient method for introducing the N-benzyl group. This reaction involves the condensation of the precursor amine, 1-methyl-1H-pyrazol-3-amine, with benzaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine.

This method is advantageous as it often proceeds under mild conditions and avoids the use of potentially harsh alkylating agents. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their selectivity.

A one-pot, two-step synthesis of a structurally similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was successfully achieved through a solvent-free condensation with p-methoxybenzaldehyde followed by reduction with sodium borohydride mdpi.com. This highlights the viability of reductive amination for preparing N-benzylated aminopyrazoles.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Key Advantages |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Readily available, cost-effective. |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758), 1,2-Dichloroethane | Mild, tolerates a wide range of functional groups. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile (B52724) | Selectively reduces imines in the presence of aldehydes. |

| H₂/Catalyst (e.g., Pd/C) | Ethanol, Ethyl acetate | "Green" method, high atom economy. |

Novel and Advanced Synthetic Approaches

One-Pot Reaction Protocols

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a significant advancement in synthetic efficiency. For the synthesis of this compound, a one-pot approach could involve the in-situ formation of the pyrazole ring followed by N-benzylation.

For example, a multi-component reaction involving a hydrazine, a β-ketonitrile, and a benzylating agent in a single pot could directly yield the target compound. Nickel-catalyzed one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes has been reported, demonstrating the feasibility of such multi-component approaches mdpi.com. While a specific protocol for the target molecule is not detailed, these methods offer a promising avenue for its efficient synthesis.

Cycloaddition Reactions in Pyrazole Ring Formation

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings like pyrazoles. In the context of synthesizing this compound, a cycloaddition approach would involve the reaction of a 1,3-dipole with a dipolarophile.

A potential strategy could involve the reaction of a nitrile imine (a 1,3-dipole) with an appropriate enamine or alkyne. The substituents on the nitrile imine and the dipolarophile would be chosen to lead to the desired substitution pattern on the final pyrazole ring. While this method is powerful for creating the core pyrazole structure, subsequent functionalization to introduce the amino, methyl, and benzyl groups might still be necessary, potentially integrating this cycloaddition step into a multi-step or one-pot sequence.

C-N Bond Formation Methodologies

The structure of this compound features two critical C-N bonds: the bond between the pyrazole C3 carbon and the amine nitrogen, and the N-benzyl bond. The strategic formation of these bonds is central to its synthesis. Key methodologies include reductive amination and transition-metal-catalyzed cross-coupling reactions.

Reductive Amination: A prominent method for forming the N-benzyl bond is the reductive amination of a precursor, 1-methyl-1H-pyrazol-3-amine. This two-step, one-pot process typically involves the condensation of the primary amine with benzaldehyde to form an intermediate imine. Subsequent reduction of the imine, often with a mild reducing agent like sodium borohydride, yields the final this compound. researchgate.netmdpi.com This approach is highly efficient due to its operational simplicity and the fact that the imine intermediate does not require isolation. mdpi.com

Transition-Metal-Catalyzed Cross-Coupling: Modern synthetic organic chemistry heavily relies on transition-metal catalysis for the construction of C-N bonds. dntb.gov.uanih.gov For the synthesis of this compound, this could involve:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction could theoretically be used to form the C3-amine bond by reacting a 3-halopyrazole derivative with an appropriate amine.

Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is another viable method for forming C-N bonds, particularly in the synthesis of N-aryl pyrazoles. acs.org This could be adapted for N-benzylation.

Direct C-H Functionalization: Advanced palladium-catalyzed methods allow for the direct benzylation of pyrazole rings at the C5 position, which could be a potential, though less direct, route for related isomers. nih.gov This highlights the ongoing innovation in creating C-N bonds with greater atom economy.

Below is a table summarizing potential C-N bond formation strategies for the target molecule.

| Methodology | Precursors | Key Reagents/Catalysts | Bond Formed | General Conditions |

| Reductive Amination | 1-methyl-1H-pyrazol-3-amine, Benzaldehyde | Sodium Borohydride (NaBH₄) | N-Benzyl | One-pot, two-step; mild conditions |

| Buchwald-Hartwig | 3-Halo-1-methyl-1H-pyrazole, Benzylamine | Palladium catalyst, Ligand, Base | C3-N (Amine) | Inert atmosphere, elevated temperature |

| Ullmann Condensation | 1-methyl-1H-pyrazol-3-amine, Benzyl Halide | Copper catalyst, Base | N-Benzyl | High temperature |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. pharmacognosyjournal.netpharmacophorejournal.com

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or "neat," is a core principle of green chemistry that can significantly reduce chemical waste. For pyrazole synthesis, solvent-free conditions are often achieved through grinding reactants together (mechanochemistry) or by heating a mixture of solid reactants. nih.govbeilstein-journals.orgresearchgate.net For instance, the condensation of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole core can be effectively carried out under solvent-free conditions, sometimes with microwave assistance or catalytic support. pharmacophorejournal.comnih.gov A one-pot reductive amination to produce a related N-benzyl pyrazole amine has been successfully conducted through a solvent-free condensation step followed by reduction. mdpi.com

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. medicaljournalshouse.commdpi.comrsc.org The synthesis of pyrazole derivatives is particularly amenable to microwave irradiation. dergipark.org.trnih.gov

Accelerated Reactions: Reactions that take several hours under conventional reflux can often be completed in minutes using microwave heating. medicaljournalshouse.com For example, the cyclization of chalcones with hydrazine hydrate to form pyrazoles is significantly faster with microwave assistance. nih.gov

Improved Yields: Microwave irradiation can lead to higher isolated yields, as seen in the multicomponent synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles. nih.govbeilstein-journals.org

Solvent-Free Synergy: Microwaves are highly effective when combined with solvent-free conditions, as the energy is transferred directly to the reactants. pharmacophorejournal.compharmacophorejournal.com This dual approach has been used to prepare pyrazoles from cinnamaldehydes and hydrazine hydrate using a nano-catalyst. pharmacophorejournal.compharmacophorejournal.com

The following table compares conventional and microwave-assisted methods for general pyrazole synthesis.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Hours (e.g., 12-16 h) | Minutes (e.g., 4-10 min) | medicaljournalshouse.com |

| Yield | Often moderate (e.g., 37-49%) | Generally higher (e.g., 54-81%) | medicaljournalshouse.com |

| Energy Consumption | High | Low | |

| Side Reactions | More prevalent | Often reduced |

Catalytic Methodologies (e.g., Nano-catalysis, Transition Metal Catalysis)

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed under milder conditions with greater efficiency and selectivity.

Nano-catalysis: Nanocatalysts offer several advantages in organic synthesis, including high surface-area-to-volume ratios, mild reaction conditions, and excellent recyclability. taylorfrancis.com In pyrazole synthesis, various nanocatalysts have been employed:

Metal Oxides: Zinc oxide (ZnO) and cobalt oxide nano-catalysts have been used in the microwave-assisted, solvent-free synthesis of pyrazoles. pharmacognosyjournal.netpharmacophorejournal.compharmacophorejournal.com

Magnetic Nanoparticles: Magnetically separable nanoparticles, such as iron oxide-supported copper oxide (nanocat-Fe-CuO), provide a straightforward method for catalyst recovery and reuse, which is a significant green advantage. acs.org

Transition Metal Catalysis: As discussed in section 2.2.3, transition metals like palladium and copper are crucial for efficient C-N bond formation. researchgate.netthieme-connect.com These catalytic systems allow for reactions to occur with high selectivity and functional group tolerance, avoiding the need for harsh reagents and protecting groups, thus aligning with green chemistry goals. dntb.gov.uanih.gov

Multicomponent Reactions for Pyrazole Core Construction

Multicomponent reactions (MCRs) are highly convergent, one-pot processes where three or more reactants combine to form a single product. They embody the principles of green chemistry by maximizing atom economy and step economy, reducing the need for intermediate purification steps, and thereby minimizing solvent usage and waste generation. beilstein-journals.org

The pyrazole core can be efficiently constructed using MCRs. A common strategy involves the reaction of a hydrazine, a compound with an active methylene (B1212753) group (like malononitrile or ethyl acetoacetate), and a third component like an aldehyde or a 1,3-dicarbonyl compound. preprints.orgtandfonline.com Specifically, the synthesis of 3-aminopyrazoles, the core of the target molecule's precursor, is well-suited to MCRs. nih.govtandfonline.comresearchgate.net For example, a one-pot, three-component reaction of a hydrazine, an isothiocyanate, and a 1,3-dicarbonyl compound can yield multi-substituted aminopyrazoles. tandfonline.com Such a strategy could be adapted to produce the 1-methyl-1H-pyrazol-3-amine scaffold, which can then be further functionalized. google.com

Advanced Spectroscopic and Structural Elucidation of N Benzyl 1 Methyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For N-Benzyl-1-methyl-1H-pyrazol-3-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments facilitates a complete assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is modulated by the aromatic rings and the amine linkage.

The protons of the benzyl (B1604629) group's phenyl ring typically appear as a multiplet in the aromatic region, generally between δ 7.2 and 7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) attached to the nitrogen atom are expected to resonate as a singlet around δ 4.3 ppm, although this can sometimes appear as a doublet due to restricted rotation or chirality in similar molecules.

The pyrazole (B372694) ring protons exhibit distinct signals. The proton at position 5 (H-5) is expected to appear as a doublet, while the proton at position 4 (H-4) will likely be a triplet. The methyl group attached to the pyrazole nitrogen (N-CH₃) will present as a sharp singlet, typically in the upfield region of the spectrum. The amine proton (NH) often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Benzyl (CH₂) | ~4.3 | Singlet |

| Pyrazole H-5 | ~7.1 | Doublet |

| Pyrazole H-4 | ~5.7 | Triplet |

| Methyl (N-CH₃) | ~3.6 | Singlet |

Note: The exact chemical shifts and coupling constants would be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Environments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and the electronegativity of attached atoms.

The carbon atoms of the benzyl group's phenyl ring will resonate in the aromatic region, typically between 127 and 139 ppm. The benzylic methylene carbon (CH₂) is expected around 48 ppm. The pyrazole ring carbons will have distinct chemical shifts, with the carbon bearing the amino group (C-3) being significantly deshielded. The methyl carbon attached to the pyrazole nitrogen will appear at a higher field, characteristic of sp³-hybridized carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (Quaternary) | ~139 |

| Aromatic CH | 127 - 129 |

| Pyrazole C-3 | ~154 |

| Pyrazole C-5 | ~128 |

| Pyrazole C-4 | ~90 |

| Benzyl (CH₂) | ~48 |

Note: These are predicted values and require experimental verification.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the pyrazole ring (H-4 and H-5) and within the aromatic system of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the benzylic methylene protons would show a cross-peak with the signal for the benzylic carbon.

Heteronuclear NMR Studies (e.g., ¹⁵N NMR) for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms in this compound. The pyrazole ring contains two distinct nitrogen environments (N-1 and N-2), and the exocyclic amino group provides a third. The chemical shifts of these nitrogen atoms are sensitive to hybridization, substitution, and hydrogen bonding. For pyrazole derivatives, ¹⁵N NMR has been used to study the effects of protonation and hydrogen bonding. The chemical shifts can help to differentiate between the "pyrrole-like" and "pyridine-like" nitrogen atoms of the pyrazole ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Vibrational Mode Assignment and Functional Group Identification

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present.

N-H Stretching: A key feature in the IR spectrum is the N-H stretching vibration of the secondary amine, which is expected to appear as a medium to weak band in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=N and C=C bonds within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the secondary amine typically appears around 1550-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for both the amine and the pyrazole ring will be found in the 1250-1350 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds, will provide complementary information, particularly for the C-C bonds of the aromatic ring and the symmetric vibrations of the molecule.

Table 3: Key IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| C=C/C=N Stretch (Aromatic/Pyrazole) | 1400 - 1600 | IR, Raman |

| N-H Bend (Amine) | 1550 - 1650 | IR |

The combined application of these advanced spectroscopic techniques provides a robust and detailed structural elucidation of this compound, confirming its atomic connectivity and providing insights into its electronic and conformational properties.

Analysis of Hydrogen Bonding Networks (where applicable)

The molecular structure of this compound possesses functional groups that are capable of participating in hydrogen bonding. The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atoms within the pyrazole ring can serve as hydrogen bond acceptors.

In the solid state or in concentrated solutions, intermolecular hydrogen bonds of the N-H···N type are expected to be a dominant feature. Specifically, the hydrogen atom of the secondary amine on one molecule can form a hydrogen bond with one of the nitrogen atoms of the pyrazole ring of a neighboring molecule. The nitrogen atom at position 2 of the pyrazole ring is a likely acceptor site. These interactions are weaker than the O-H···O bonds found in alcohols but are significant in influencing the physical properties of the compound, such as its melting and boiling points. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₃N₃), the theoretical monoisotopic mass can be calculated with great precision. This experimental value is crucial for distinguishing it from other compounds that may have the same nominal mass.

While specific experimental HRMS data for this compound is not widely published, the computed exact mass for a closely related isomer, 1-benzyl-5-methyl-1H-pyrazol-3-amine, is 187.110947427 Da. nih.gov It is expected that the HRMS analysis of this compound would yield a value extremely close to this, confirming its elemental composition.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃ |

| Monoisotopic Mass | 187.11095 Da |

Note: The monoisotopic mass is a calculated value based on the most abundant isotopes of the constituent elements.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Pattern Analysis

Under Electrospray Ionization (ESI) conditions, this compound is expected to protonate, forming the [M+H]⁺ ion. Subsequent tandem mass spectrometry (MS/MS) would induce fragmentation, providing valuable structural information. The fragmentation is likely to proceed through several key pathways based on the structure's weakest bonds and the stability of the resulting fragments.

A primary and highly characteristic fragmentation pathway for N-benzylated compounds involves the cleavage of the C-N bond connecting the benzyl group to the pyrazole ring. nih.gov This heterolytic cleavage would result in the formation of a highly stable benzyl cation (C₇H₇⁺) at m/z 91, which may rearrange to the even more stable tropylium (B1234903) ion. This is often the base peak in the mass spectrum of such compounds. The other fragment would be the radical cation of 1-methyl-1H-pyrazol-3-amine.

Further fragmentation could involve the pyrazole ring itself, although this is generally a more stable aromatic system. Potential ring cleavages could lead to the loss of small neutral molecules like HCN or N₂.

Table 2: Predicted ESI-MS/MS Fragmentation Data for [C₁₁H₁₃N₃+H]⁺

| m/z (predicted) | Proposed Fragment Ion | Formula |

|---|---|---|

| 188.1182 | [M+H]⁺ | [C₁₁H₁₄N₃]⁺ |

| 91.0542 | Tropylium ion | [C₇H₇]⁺ |

X-ray Crystallography

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of its atomic arrangement.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction analysis would reveal its precise solid-state molecular architecture. This technique would confirm the connectivity of the atoms and provide detailed insight into the molecule's conformation, including the relative orientation of the benzyl and pyrazole rings.

The analysis would also elucidate the supramolecular structure, showing how individual molecules pack together in the crystal lattice. This includes the detailed geometry of the hydrogen bonding networks discussed previously, such as the distances and angles of any N-H···N interactions. nih.gov While specific crystallographic data for this compound is not available in the public domain, studies on similar pyrazole derivatives have shown that such analyses are powerful for understanding intermolecular forces. nih.govmdpi.com

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

For this compound, key parameters of interest would be:

The C-N and N-N bond lengths within the pyrazole ring, which would indicate its degree of aromaticity.

The C-N bond length between the pyrazole ring and the exocyclic amine.

The bond lengths and angles associated with the benzyl group.

The dihedral angle between the plane of the pyrazole ring and the plane of the benzene (B151609) ring, which would describe the rotational orientation of the benzyl substituent.

The following table represents the type of data that would be obtained from such an analysis. The values provided are hypothetical and serve for illustrative purposes only, as experimental data for this specific compound has not been published.

Table 3: Representative Crystallographic Data for this compound (Hypothetical)

| Parameter | Atom(s) Involved | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| N1-N2 | 1.35 | |

| N2-C3 | 1.34 | |

| C3-C4 | 1.40 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.37 | |

| C3-N(amine) | 1.38 | |

| N(amine)-C(benzyl) | 1.46 | |

| Bond Angles (°) | ||

| N1-N2-C3 | 112.0 | |

| N2-C3-C4 | 105.0 | |

| N2-C3-N(amine) | 125.0 | |

| Dihedral Angle (°) |

Conformational Analysis in the Crystalline State

The definitive three-dimensional arrangement of this compound in the solid phase would be determined using single-crystal X-ray diffraction. This powerful technique provides precise coordinates of each atom in the crystal lattice, allowing for a detailed conformational analysis. Such an analysis is crucial for understanding the molecule's shape, its potential for intermolecular interactions, and how these factors influence its physical properties.

While a specific crystal structure for this compound is not available in the cited literature, the analysis would focus on several key geometric parameters. The primary points of interest would be the torsion angles that define the orientation of the benzyl and methyl groups relative to the pyrazole core.

Key conformational features to be analyzed would include:

Torsion Angle of the Benzyl Group: The rotation around the N-CH₂ bond and the CH₂-Phenyl bond dictates the spatial position of the phenyl ring.

Planarity of the Pyrazole Ring: The pyrazole ring is expected to be largely planar.

Intermolecular Interactions: The packing of molecules in the crystal is stabilized by non-covalent interactions such as hydrogen bonds (with the amine group acting as a donor) and potential π-π stacking between the phenyl and/or pyrazole rings of adjacent molecules.

For illustrative purposes, studies on related compounds like 4-benzyl-1H-pyrazole derivatives show that the phenyl and pyrazole rings are typically twisted with respect to each other. nih.govnih.gov For example, in the crystal structure of (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H), the phenyl ring and the pyrazole ring have a significant dihedral angle between them. nih.gov In the absence of specific data for this compound, a hypothetical table of key structural parameters that would be derived from an X-ray analysis is presented below.

Table 1: Illustrative Crystallographic Data and Key Torsion Angles This table is a hypothetical representation of data that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Description | Expected Value Range |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Dihedral Angle (Cα-N1-C5-C4) | Defines the twist of the benzyl group relative to the pyrazole ring. | 60-90° |

| Intermolecular H-Bond (N-H···N) | Distance between the amine H and a nitrogen on an adjacent molecule. | 2.0 - 2.5 Å |

Computational Chemistry and Theoretical Investigations of N Benzyl 1 Methyl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. DFT methods are employed to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost. For a molecule like N-Benzyl-1-methyl-1H-pyrazol-3-amine, DFT calculations can provide a deep understanding of its intrinsic chemical nature.

Geometry Optimization and Molecular Conformation Studies

Theoretical studies on similar pyrazole (B372694) derivatives suggest that the planarity of the pyrazole ring is largely maintained, while the substituents can adopt various orientations. The final optimized geometry would reveal crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, which are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the benzyl (B1604629) ring and the pyrazole system, indicating the probable regions for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 5.64 |

Electronic Structure Properties and Reactivity Descriptors

Beyond the FMOs, a range of electronic structure properties and reactivity descriptors can be calculated to provide a more quantitative picture of the molecule's reactivity. These descriptors are derived from the conceptual framework of DFT and include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index.

Ionization Potential (I): The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released when an electron is added. It can be approximated by the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as (I - A) / 2.

Electrophilicity Index (ω): A measure of the propensity of a species to accept electrons. It is calculated as χ² / (2η).

Table 2: Calculated Electronic Structure Properties and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 0.25 |

| Electronegativity (χ) | 3.07 |

| Chemical Hardness (η) | 2.82 |

| Electrophilicity Index (ω) | 1.67 |

Note: These values are hypothetical and for illustrative purposes, based on general principles of DFT and are not from a specific study on this molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying regions that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) denote electron-deficient areas prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyrazole ring and the exocyclic amino group, highlighting these as the primary sites for interaction with electrophiles. The hydrogen atoms of the amino group and the benzyl ring would exhibit positive potential.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

In this compound, NBO analysis could quantify the delocalization of the nitrogen lone pairs into the pyrazole and benzyl rings. The stabilization energies associated with these delocalizations provide a measure of their significance. For instance, the interaction between the lone pair of the amino nitrogen and the π* orbitals of the pyrazole ring would indicate the extent of resonance stabilization.

Tautomeric Equilibria and Energetics of Aminopyrazole Structures

Aminopyrazoles can exist in different tautomeric forms, primarily the amino and imino forms. The relative stability of these tautomers is crucial for understanding the compound's chemical behavior and its interactions in biological systems. Computational methods can be used to calculate the energies of the different tautomers and thus predict their equilibrium populations.

For this compound, the primary tautomeric equilibrium would be between the 3-amino form and the corresponding 3-imino tautomer. DFT calculations of the energies of these structures, including zero-point vibrational energy corrections, can provide a reliable estimate of their relative stabilities. Generally, for aminopyrazoles, the amino form is found to be the more stable tautomer.

Table 3: Hypothetical Relative Energies of Tautomers

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| This compound (amino form) | 0.00 |

| N-Benzyl-1-methyl-1H-pyrazol-3(2H)-imine (imino form) | +8.5 |

Note: These values are hypothetical and illustrative, representing a plausible energy difference based on general studies of aminopyrazole tautomerism.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the conformational changes and intermolecular interactions of this compound in a simulated environment.

Conformational Landscape Exploration in Solution

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. For a flexible molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. MD simulations are employed to explore this conformational landscape in a solution, mimicking physiological or experimental conditions.

In a typical MD simulation of this compound, the molecule is placed in a periodic box filled with solvent molecules, such as water or dimethyl sulfoxide (B87167) (DMSO). The system is then subjected to a set of initial velocities and allowed to evolve over time. The trajectory of the simulation, which is a record of the positions and velocities of all atoms at each time step, is then analyzed to identify the most stable and frequently occurring conformations. This analysis often involves measuring key dihedral angles that define the molecule's shape. For this compound, the key dihedral angles would include the rotation around the C-N bond connecting the benzyl group to the pyrazole ring and the C-C bond of the benzyl group itself.

The potential energy of the different conformations is calculated to create a potential energy surface, which helps in identifying the low-energy, and therefore more stable, conformers. The results of such simulations can reveal the preferred spatial arrangement of the benzyl and methyl-pyrazol-amine moieties.

Solvation Effects on Molecular Behavior

The solvent environment can significantly influence the behavior of a solute molecule by affecting its conformation, stability, and reactivity. MD simulations are instrumental in understanding these solvation effects at a microscopic level.

By analyzing the radial distribution functions between the atoms of this compound and the solvent molecules, it is possible to characterize the solvation shell around the molecule. For instance, the nitrogen atoms of the pyrazole ring and the amine group can act as hydrogen bond acceptors, while the amine proton can act as a hydrogen bond donor. MD simulations can quantify the extent and dynamics of these hydrogen bonds with protic solvents like water.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their observed properties, such as boiling point, solubility, or a specific biological activity. nih.gov While a full QSPR study requires a dataset of multiple compounds, the principles can be applied to understand the key molecular features of this compound that would influence its properties.

To develop a QSPR model for a series of pyrazole derivatives including this compound, a set of molecular descriptors would first be calculated for each molecule. nih.gov These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that relates the descriptors to the property of interest. nih.govnih.gov

For this compound, relevant descriptors might include molecular weight, logP (a measure of lipophilicity), molecular surface area, and various electronic descriptors derived from quantum chemical calculations. The resulting QSPR model could then be used to predict the properties of new, unsynthesized pyrazole derivatives, thereby guiding the design of molecules with desired characteristics. nih.gov

Quantum Chemical Descriptors and Their Applications

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide a wealth of information about the electronic structure of a molecule. nih.govtandfonline.com These calculations can be used to determine a variety of quantum chemical descriptors that are valuable in understanding the reactivity and intermolecular interactions of this compound.

Key quantum chemical descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other molecules.

Atomic Charges: Calculating the partial charges on each atom of this compound helps in understanding the local electronic environment and identifying sites prone to electrostatic interactions.

These descriptors can be used to rationalize the molecule's behavior in various chemical and biological contexts. For example, the MEP and atomic charges can help in predicting how this compound might bind to a biological target, such as an enzyme or a receptor.

Chemical Reactivity and Reaction Mechanisms of N Benzyl 1 Methyl 1h Pyrazol 3 Amine

Fundamental Reactivity Patterns

The fundamental reactivity of N-Benzyl-1-methyl-1H-pyrazol-3-amine is dictated by the electronic distribution across the molecule. The pyrazole (B372694) ring, being a π-excessive heteroaromatic system, has distinct electronic characteristics. The exocyclic amine introduces a potent nucleophilic center, while the benzyl (B1604629) group provides an additional site for aromatic substitution.

Nucleophilic Reactivity of the Amine Functionality

The exocyclic secondary amine at the C3 position is the most prominent nucleophilic site in the molecule. The lone pair of electrons on this nitrogen atom is readily available to attack electrophiles, making it a versatile handle for further functionalization. This reactivity is demonstrated in reactions such as alkylation, acylation, and condensation with carbonyl compounds.

A key example of this reactivity is reductive amination. While not documented for the title compound specifically, the analogous synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine highlights this pathway. mdpi.com The process involves an initial condensation of a primary aminopyrazole with an aldehyde (p-methoxybenzaldehyde) to form an intermediate N-(5-pyrazolyl)imine, which is then reduced in situ with a reagent like sodium borohydride (B1222165) to yield the secondary amine. mdpi.com This demonstrates the amine's capacity to act as a nucleophile in C-N bond formation.

Table 1: Representative Nucleophilic Reactions of the Amine Functionality

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-acetyl-N-benzyl-1-methyl-1H-pyrazol-3-amine (Amide) |

| Alkylation | Methyl iodide | N-benzyl-N-methyl-1-methyl-1H-pyrazol-3-amine (Tertiary Amine) |

Electrophilic Aromatic Substitution on the Pyrazole Ring and Benzyl Moiety

Electrophilic aromatic substitution (SEAr) can occur on both the pyrazole ring and the benzyl group, with the site of reaction determined by the directing effects of the substituents. wikipedia.orgmasterorganicchemistry.com

On the Pyrazole Ring: The pyrazole ring itself is subject to electrophilic attack, primarily at the C4 position. The electron density at the ring carbons is influenced by the two nitrogen atoms and the substituents. The N1 and N2 atoms tend to decrease electron density at C3 and C5, leaving C4 as the most electron-rich position and thus the most susceptible to electrophilic attack. The C3-NHBn group acts as a powerful activating group, further enhancing the nucleophilicity of the C4 position. Research on related 3-aryl-1H-pyrazol-5-amines has shown that halogenation with reagents like N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS) proceeds efficiently and selectively at the C4 position under mild, metal-free conditions. beilstein-archives.org

On the Benzyl Moiety: The benzyl group's benzene (B151609) ring is also susceptible to electrophilic aromatic substitution. The substituent, in this case, is the -NH-R group attached to the benzylic carbon. The nitrogen atom of the amine is a strong activating group, directing incoming electrophiles to the ortho and para positions of the benzene ring. masterorganicchemistry.com This is due to the ability of the nitrogen's lone pair to donate electron density into the ring, stabilizing the cationic intermediate (the arenium ion) formed during the reaction. wikipedia.org Therefore, reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to yield primarily ortho- and para-substituted benzyl products. masterorganicchemistry.com

Table 2: Directing Effects for Electrophilic Aromatic Substitution

| Aromatic Ring | Position | Activating/Deactivating Group | Directing Effect | Predicted Major Product Position |

|---|---|---|---|---|

| Pyrazole | C3 | -NHBn (Amine) | Activating | C4 |

Influence of Ring Nitrogen Atoms on Reactivity

N1 (Pyrrole-like) Nitrogen: In this compound, the N1 nitrogen is substituted with a methyl group. This methylation is crucial as it prevents the annular tautomerism often observed in N-unsubstituted pyrazoles. mdpi.com Its lone pair is delocalized and integral to the 6π-electron aromatic system, rendering it non-basic.

N2 (Pyridine-like) Nitrogen: The N2 nitrogen is sp²-hybridized, and its lone pair resides in an sp² orbital in the plane of the ring, external to the aromatic π-system. mdpi.com This lone pair imparts basicity to the molecule, making N2 a site for protonation or coordination with Lewis acids. Protonation of the N2 nitrogen leads to the formation of a pyrazolium cation. This positively charged species significantly deactivates the pyrazole ring towards electrophilic attack due to electrostatic repulsion and inductive electron withdrawal. libretexts.org Therefore, reactions carried out under strongly acidic conditions may see a reduction in the rate of electrophilic substitution on the pyrazole ring.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are scarce, its reactivity can be inferred from documented transformations of related aminopyrazoles and N-benzyl compounds.

Studies on Oxidation and Reduction Pathways

The pyrazole ring is generally robust and resistant to common oxidizing and reducing agents. However, the exocyclic N-benzyl-amine portion of the molecule offers sites for oxidative transformations.

One relevant pathway is oxidative debenzylation. N-benzyl groups on amides and heterocycles can be removed under oxidative conditions. researchgate.net A proposed mechanism for this transformation involves the generation of a benzylic anion by a strong base (like potassium tert-butoxide), which then reacts with oxygen. researchgate.net The resulting peroxy anion intermediate subsequently breaks down to yield the debenzylated amine and benzaldehyde. researchgate.net Another method employs bromo radicals generated from alkali metal bromides to abstract a hydrogen atom from the benzylic position, initiating the cleavage. organic-chemistry.org

Furthermore, oxidative dehydrogenative coupling reactions have been reported for pyrazol-5-amines. nih.gov These processes, often catalyzed by iodine or copper, can lead to the formation of novel C-I and N-N bonds, producing functionalized heteroaromatic azo compounds. nih.gov This indicates that the amine and the adjacent C4 position are susceptible to oxidation under specific catalytic conditions.

Reduction of the molecule is less common. While catalytic hydrogenation can reduce the benzyl group's aromatic ring, this typically requires harsh conditions that may not be compatible with the pyrazole core.

Cyclization and Rearrangement Reactions Involving the Pyrazole Core

3-Aminopyrazoles are highly valuable precursors for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. arkat-usa.org These bicyclic structures are formed through the cyclocondensation reaction of the 3-aminopyrazole (B16455) with a 1,3-biselectrophilic partner. nih.gov The 3-aminopyrazole acts as a 1,3-bisnucleophile, with the exocyclic amine (N) and the ring nitrogen (N2) attacking the two electrophilic centers of the reaction partner. nih.gov

Mechanism of Pyrazolo[1,5-a]pyrimidine Formation: The reaction is initiated by the nucleophilic attack of the more reactive exocyclic C3-amino group onto one of the electrophilic centers of a 1,3-dicarbonyl compound, enaminone, or a similar synthon. researchgate.net This is followed by an intramolecular cyclization where the N2 atom of the pyrazole ring attacks the second electrophilic center, leading to a dehydrative annulation that forms the pyrimidine (B1678525) ring fused to the pyrazole core. researchgate.netacs.orgnih.gov This versatile reaction allows for the construction of a wide array of substituted pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. nih.govacs.org

Rearrangements involving the pyrazole core are less common but not unknown. For instance, the thermolysis of an o-azidonitro pyrazole derivative in acetic acid has been shown to lead to an unusual rearrangement cascade involving a pyrazole nitrene intermediate, resulting in formal C-H acetoxylation rather than the expected cyclization. mdpi.com This highlights that under specific energetic conditions, the pyrazole ring can undergo complex structural transformations.

Influence of Steric and Electronic Factors on Reaction Selectivity

The reaction selectivity of this compound is dictated by the electronic properties and steric hindrance imposed by its substituent groups: the N1-methyl group, the C3-N-benzylamino group, and the pyrazole core itself. The molecule possesses several potential sites for electrophilic attack: the exocyclic amino nitrogen, the pyridine-like N2 nitrogen, and the C4 and C5 carbons of the pyrazole ring.

Amino Group: The amino group at the C3 position is a strong electron-donating group. It increases the electron density of the pyrazole ring through resonance, thereby enhancing the nucleophilicity of the ring, particularly the N2 nitrogen and the C4 carbon. mdpi.com

Methyl Group: The methyl group at the N1 position is a weak electron-donating group, further contributing to the electron density of the ring system and increasing the basicity and nucleophilicity of the N2 atom. nih.gov

Benzyl Group: The benzyl group on the exocyclic nitrogen primarily imparts significant steric bulk. Electronically, it has a mild inductive electron-withdrawing effect.

This combination of electron-donating groups makes the N2 nitrogen and the C4 carbon the most nucleophilic centers. Reactions with electrophiles often show selectivity for one of these sites depending on the reaction conditions and the nature of the electrophile. For instance, reactions involving condensations with carbonyl compounds or Michael additions often proceed at the C4 position after initial interaction at a nitrogen atom. nih.gov

Steric Factors: Steric hindrance plays a crucial role in directing the regioselectivity of reactions.

The most significant steric influence comes from the bulky benzyl group attached to the exocyclic amine. This bulkiness can hinder the approach of electrophiles to the exocyclic nitrogen itself and to the adjacent C4 position. In some cases, significant steric hindrance can lead to an inversion of expected selectivity, favoring reaction at a less hindered site. chim.it

The methyl group on N1 provides less steric hindrance than the benzyl group but can still influence the accessibility of the adjacent N2 and C5 positions.

The interplay between these factors determines the outcome of a given reaction. For example, in acylation or alkylation reactions, a small electrophile might react at the most electronically favored site (N2), while a larger, bulkier electrophile might be forced to react at the less hindered C4 position or may not react at all.

Table 1: Predicted Reaction Selectivity of this compound

| Reaction Type | Electrophile Example | Primary Reactive Site | Rationale |

|---|---|---|---|

| Protonation | H⁺ | N2 | Highest basicity due to cumulative electron-donating effects. nih.gov |

| Alkylation | Methyl iodide (CH₃I) | N2 | N2 is the most nucleophilic and relatively unhindered site for small electrophiles. |

| Acylation | Acetyl chloride (CH₃COCl) | N2 or C4 | Competition between the highly nucleophilic N2 and the sterically accessible C4. The exocyclic N is sterically shielded by the benzyl group. |

| Vilsmeier-Haack | POCl₃ / DMF | C4 | Classic reaction for electrophilic substitution on electron-rich pyrazole rings. beilstein-journals.org |

| Nitration | HNO₃ / H₂SO₄ | C4 | The amino group is a strong activating group, directing electrophilic substitution to the C4 position. |

Acid-Base Properties and Proton Exchange Dynamics

Acid-Base Properties: Pyrazole and its derivatives are amphoteric, meaning they can act as both acids and bases. nih.gov The N1-H of an unsubstituted pyrazole is weakly acidic (pKa ≈ 14.2), while the N2 nitrogen is weakly basic (pKa of conjugate acid ≈ 2.5). imperial.ac.uk

In this compound, the N1 position is blocked by a methyl group, so it cannot act as an acid. The molecule's basicity is the dominant characteristic, with two potential sites for protonation: the pyridine-like N2 atom and the exocyclic N-benzylamino nitrogen.

N2 Nitrogen: The basicity of the N2 atom is significantly enhanced compared to unsubstituted pyrazole. This is due to the combined electron-donating effects of the N1-methyl group and, more importantly, the C3-amino group. nih.gov Studies on substituted pyrazoles confirm that electron-donating groups increase the basicity of the ring. mdpi.com Therefore, the N2 atom is the most likely site of protonation in an acidic medium.

Exocyclic Amino Nitrogen: The exocyclic nitrogen also possesses a lone pair and is basic. However, its basicity is influenced by the attached pyrazole ring and the benzyl group. It is expected to be a weaker base than the N2 atom.

Protonation occurs preferentially at the ring nitrogen (N2) because it results in a more stable cation where the positive charge is delocalized over the aromatic system. nih.gov

Table 2: Predicted Acid-Base Properties

| Property | Predicted Characteristic | Justification |

|---|---|---|

| Primary Basic Center | N2 (Pyridine-like) | Cumulative electron-donating effect of N1-methyl and C3-amino groups increases electron density. nih.gov |

| Secondary Basic Center | Exocyclic Nitrogen | Lone pair is available but is less basic than the N2 atom. |

| Acidity | Non-acidic | The acidic N1-H proton is replaced by a methyl group. |

| Predicted pKa (Conjugate Acid) | > 2.5 | Electron-donating groups increase the basicity compared to unsubstituted pyrazole (pKa ≈ 2.5). imperial.ac.ukmdpi.com |

Proton Exchange Dynamics: Proton exchange dynamics concern the transfer of protons to and from the molecule. For this compound, the relevant protons are those on the exocyclic amine and the proton that adds to the N2 position upon salt formation.

The protons on the exocyclic amino group are exchangeable. This is a common feature of amines and is readily observed in NMR spectroscopy, where the N-H signal disappears upon the addition of deuterium oxide (D₂O) to the sample. nih.govacs.org This rapid exchange is facilitated by the presence of a lone pair on the nitrogen, which can accept and donate protons.

While the common annular tautomerism of pyrazoles is blocked by the N1-methyl group, the presence of the exocyclic amine at C3 allows for the possibility of amino-imino tautomerism. However, for 3-aminopyrazoles, the amino tautomer is generally the more stable and predominant form. mdpi.com The rate of exchange and the position of this equilibrium can be influenced by factors such as solvent polarity and temperature.

Derivatization and Structural Modification of N Benzyl 1 Methyl 1h Pyrazol 3 Amine

Functionalization of the Exocyclic Amine Group

The exocyclic amine at the 3-position of the pyrazole (B372694) ring is a key site for introducing a variety of functional groups. Its nucleophilic character allows for reactions such as amidation, sulfonamidation, alkylation, and acylation, as well as the formation of Schiff bases.

The reaction of the exocyclic amine with acyl chlorides or sulfonyl chlorides provides a straightforward method for the synthesis of the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Amidation: The N-acylation of amines can be efficiently achieved using various acylating agents, including acyl chlorides and anhydrides. For instance, the reaction of an amine with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) at room temperature generally affords the corresponding amide in good yield. A greener approach involves carrying out the acylation in water, which can lead to high yields of the N-acylated product. nih.gov

Sulfonamidation: The synthesis of sulfonamides from amines and sulfonyl chlorides is a well-established transformation. For example, the reaction of an aminopyrazole with a sulfonyl chloride in the presence of a base like triethylamine in a solvent such as acetonitrile (B52724) at room temperature can produce the desired sulfonamide. mdpi.com In some cases, double sulfonylation can occur. mdpi.com The sulfonylation of pyrazole rings can also be achieved directly using chlorosulfonic acid, followed by treatment with thionyl chloride to form the pyrazole-sulfonyl chloride, which can then be reacted with an amine. nih.gov

A variety of substituted benzenesulfonyl chlorides can be used to introduce different functionalities onto the pyrazole scaffold. The reaction conditions are generally mild and tolerate a range of functional groups on both the amine and the sulfonyl chloride.

| Reactant 1 (Amine) | Reactant 2 (Acyl/Sulfonyl Chloride) | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | Benzoyl Chloride | Pyridine | - | N-Phenylbenzamide | - | nih.gov |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Triethylamine | Acetonitrile | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide | 88 | mdpi.com |

| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid/Thionyl chloride | - | Chloroform | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 90 | nih.gov |

Alkylation: The exocyclic amine of N-Benzyl-1-methyl-1H-pyrazol-3-amine can undergo N-alkylation. However, direct alkylation of amines with alkyl halides can be challenging to control and may lead to over-alkylation. masterorganicchemistry.com A more effective method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction to the corresponding amine. masterorganicchemistry.com This method avoids the issue of multiple alkylations. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

Acylation: N-acylation is a fundamental transformation that can be achieved under various conditions. A solvent-free and catalyst-free approach for the acetylation of amines using acetic anhydride (B1165640) has been reported, offering a green and efficient method. mdpi.com Reactions are typically completed in a shorter time and provide high yields of the acetylated products. mdpi.com The use of benzotriazole (B28993) chemistry also provides a mild and efficient route for the N-acylation of amines in water. nih.gov

| Amine | Reagent(s) | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzylamine | 1. Formaldehyde, 2. NaBH₃CN | Reductive Amination | N-Methylbenzylamine | - | masterorganicchemistry.com |

| Benzyl (B1604629) alcohol | Acetic anhydride | Acetylation | Benzyl acetate | >99 | mdpi.com |

| 4-Bromoaniline | Acetic anhydride | Acetylation | N-(4-Bromophenyl)acetamide | 94 | researchgate.net |

The reaction of the primary exocyclic amine of this compound with aldehydes or ketones leads to the formation of Schiff bases (imines). This condensation reaction is typically carried out by heating the reactants in a suitable solvent, often with azeotropic removal of water. researchgate.net The resulting imine can then be reduced to the corresponding secondary amine. This two-step process is another form of reductive amination. The reduction of the C=N double bond can be achieved using various reducing agents, such as sodium borohydride. nih.gov

The formation of Schiff bases is a versatile method for introducing a wide range of substituents, as a large variety of aldehydes and ketones are commercially available. researchgate.net

| Amine | Carbonyl Compound | Reaction/Product | Reducing Agent | Final Product | Reference |

|---|---|---|---|---|---|

| 2-Amino-6-methylbenzothiazole | 5-Bromo-2-hydroxybenzaldehyde | Schiff Base Formation | - | (E)-2-(((6-methylbenzo[d]thiazol-2-yl)imino)methyl)-4-bromophenol | researchgate.net |

| Primary Amine | Ketone | Reductive Amination | NaBH₄ | Secondary Amine | nih.gov |

Substituent Effects on the N-Benzyl Moiety

The synthesis of derivatives with substituted benzyl groups can be achieved by reacting 1-methyl-1H-pyrazol-3-amine with appropriately substituted benzyl halides. The nature of the substituent on the benzyl ring can affect the reaction kinetics and the properties of the resulting product. For instance, electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density of the benzyl ring, while electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease it.

The synthesis of N-substituted pyrazoles from primary amines and diketones has been reported, which could be adapted for the synthesis of this compound derivatives with various substituents on the benzyl ring. sigmaaldrich.com

Direct halogenation of the benzyl phenyl ring of this compound can be challenging to control, as the pyrazole ring itself is susceptible to electrophilic attack. A more common approach is to use a pre-halogenated benzyl halide in the initial synthesis. For example, reacting 1-methyl-1H-pyrazol-3-amine with a halogen-substituted benzyl bromide or chloride would yield the desired halogenated derivative.

Alternatively, direct C-H halogenation of related pyrazole systems, such as 3-aryl-1H-pyrazol-5-amines, has been achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogenating agents. beilstein-archives.org While this method targets the C4 position of the pyrazole ring, similar electrophilic aromatic substitution reactions could potentially be adapted for the benzyl ring under specific conditions, although regioselectivity might be an issue.

| Substrate | Halogenating Agent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | DMSO | 4-Bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 95 | beilstein-archives.org |

| 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | DMSO | 4-Iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 92 | beilstein-archives.org |

| 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | N-Chlorosuccinimide (NCS) | DMSO | 4-Chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 68 | beilstein-archives.org |

Modifications of the Pyrazole Ring

The pyrazole ring within this compound possesses distinct reactive sites. The electronic properties of the ring, influenced by the two nitrogen atoms and the amino substituent, dictate the regioselectivity of further functionalization.

The C-4 position of the pyrazole ring in 3-aminopyrazole (B16455) systems is generally electron-rich and thus susceptible to electrophilic substitution. This makes it a primary target for introducing new functional groups. One of the common strategies is the Friedel-Crafts acylation.

Research on analogous 1,3-disubstituted pyrazoles has demonstrated the feasibility of introducing an acyl group at the C-4 position. For instance, the reaction of 1,3-diphenyl-5-methyl-1H-pyrazole with various acid chlorides in the presence of a Lewis acid catalyst like aluminum chloride can lead to the regioselective formation of 4-acyl-pyrazoles. nih.gov A similar strategy would be applicable to this compound, where reaction with an appropriate acyl halide (R-CO-Cl) would yield the corresponding 4-acyl derivative.

A study on the acylation of 1,3-disubstituted-5-methylpyrazoles highlights a regioselective method for producing C-4 functionalized pyrazoles. nih.gov The reaction conditions and outcomes for several derivatives are summarized below, indicating a viable pathway for modifying the target compound.

Table 1: C-4 Acylation of 1,3-Disubstituted-5-methylpyrazoles

| Pyrazole Reactant | Acylating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-diphenyl-5-methyl-1H-pyrazole | Acetyl chloride | 1-(5-Methyl-1,3-diphenyl-1H-pyrazol-4-yl)ethanone | High | nih.gov |

| 1-(4-chlorophenyl)-3-phenyl-5-methyl-1H-pyrazole | Benzoyl chloride | (1-(4-chlorophenyl)-5-methyl-3-phenyl-1H-pyrazol-4-yl)(phenyl)methanone | High | nih.gov |

| 5-methyl-1-phenyl-3-(p-tolyl)-1H-pyrazole | Benzoyl chloride | (5-methyl-1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)(phenyl)methanone | High | nih.gov |

In the case of this compound, the pyrazole nitrogen atoms are substituted (at N-1 with a methyl group), which prevents the annular tautomerism often seen in N-unsubstituted pyrazoles. mdpi.com The C-5 position bears a hydrogen atom and is generally less reactive towards electrophiles than the C-4 position.

Direct functionalization at C-5 is challenging and less common. It typically requires strategies such as directed ortho-metalation (DoM), where a functional group coordinates to a metalating agent (like an organolithium reagent) and directs deprotonation to an adjacent position. However, for the specific substrate this compound, documented C-5 functionalization strategies are not prevalent in the literature. Most synthetic efforts focus on the more accessible C-4 position or the exocyclic amino group.

Synthesis of Hybrid Molecules Incorporating this compound

Hybrid molecules are chemical entities that combine two or more distinct pharmacophoric units to create a single molecule with potentially enhanced or synergistic properties. The this compound scaffold is an excellent starting point for creating such hybrids, primarily through modification of the C-3 amino group.

A common strategy involves the acylation or sulfonylation of the amino group, linking the pyrazole core to another bioactive moiety. Studies have shown the design of hybrid molecules based on the structural features of known drugs. nih.gov For example, reacting the amino group of a pyrazole with a carboxylic acid or sulfonyl chloride of another biologically active molecule would result in a hybrid compound connected by an amide or sulfonamide linkage.

Another approach is the Mannich reaction, which can introduce a new aminomethyl substituent. For instance, the reaction of a pyrazole, an aldehyde, and a secondary amine can create complex structures. A reported synthesis involving a related pyrazole derivative, 1-Hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester, and 3-(benzylamino)propionitrile, demonstrates the formation of a new C-N bond, yielding a complex hybrid molecule. mdpi.com This suggests that the amino group of this compound could similarly be used in multicomponent reactions to build hybrid structures.

Table 2: Representative Strategies for Hybrid Molecule Synthesis from Pyrazole Precursors

| Pyrazole Precursor Type | Reaction Type | Reactant Partner(s) | Resulting Linkage/Moiety | Reference |

|---|---|---|---|---|

| Aminopyrazole | Acylation | Carboxylic acid chloride (e.g., from another drug) | Amide | nih.gov |

| Aminopyrazole | Sulfonylation | Sulfonyl chloride | Sulfonamide | nih.gov |

| Hydroxymethylpyrazole | Aza-Michael type addition | Secondary amine (e.g., 3-(benzylamino)propionitrile) | -CH2-N(R)-R' | mdpi.com |

Formation of Fused Heterocyclic Systems

The 3-amino group and the adjacent C-4 carbon of the pyrazole ring are perfectly positioned to act as a binucleophile in condensation reactions with 1,3-dielectrophiles. This reactivity is widely exploited to construct fused six-membered rings, leading to important heterocyclic systems like pyrazolopyridines and pyrazolopyrimidines.

The pyrazolo[3,4-b]pyridine core is a significant structural motif found in many biologically active molecules. mdpi.com The most common and direct synthesis involves the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound, an α,β-unsaturated ketone or aldehyde, or an equivalent thereof. mdpi.comrsc.org

A versatile method involves the reaction of 5-aminopyrazoles with alkynyl aldehydes. nih.gov Depending on the reaction conditions, this cascade cyclization can be controlled to produce halogenated or non-halogenated pyrazolo[3,4-b]pyridines with high regioselectivity. For example, reacting an aminopyrazole with a 3-phenylpropiolaldehyde can be catalyzed by a silver salt to promote a 6-endo-dig cyclization, leading to the formation of the fused pyridine ring. nih.gov Another established route uses α,β-unsaturated ketones in the presence of a catalyst like zirconium tetrachloride (ZrCl₄) to afford 4,6-disubstituted pyrazolo[3,4-b]pyridines. mdpi.com

Table 3: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives from Aminopyrazoles

| Aminopyrazole Precursor | Dielectrophile | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | AgNO₃, DCE, 80 °C | 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 95% | nih.gov |

| 1-Phenyl-5-aminopyrazole | α,β-Unsaturated Ketones | ZrCl₄, EtOH/DMF, 95 °C | 4-Substituted-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | 13-28% | mdpi.com |

| 1,3-Diphenyl-1H-pyrazol-5-amine | Ethyl 2-benzoyl-3-phenylpropenoate | Acetic Acid, reflux | Ethyl 1,3,4,6-tetraphenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 92% | rsc.org |

| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Benzoylacetone | Dioxane/AcOH, reflux | Substituted pyrazolo[3,4-b]pyridine | - | nih.gov |

Pyrazolo[3,4-d]pyrimidines are another class of fused heterocycles with significant interest. nih.gov A prevalent synthetic pathway to this scaffold begins with a 5-amino-1H-pyrazole-4-carbonitrile derivative. The amino group and the adjacent nitrile group can be cyclized with a one-carbon electrophile, such as formic acid or formamide, to construct the pyrimidine (B1678525) ring.

For example, refluxing 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in formic acid yields the corresponding 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. nih.gov This intermediate can be further modified. For instance, selective nucleophilic substitution on a 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) has been shown to occur regioselectively at the C-4 position, providing a route to differentially substituted pyrazolopyrimidines. mdpi.com

Table 4: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from Aminopyrazoles

| Aminopyrazole Precursor | Cyclizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | Reflux, 7 h | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 83% | nih.gov |

| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Acetic anhydride | Reflux | 4-Methyl-3-(methylthio)-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine | - | nih.gov |

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine* | Methylamine | THF, 20 °C, 5 h | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 71% | mdpi.com |

*Note: This precursor is already a fused system, and the reaction demonstrates further derivatization.

Compound Name Index

Pyrazole-Fused Pyridazines and Pyrazines

The derivatization of this compound into fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines and pyrazolo[3,4-b]pyrazines, represents a significant area of synthetic chemistry. These bicyclic structures are of interest due to their potential applications in medicinal chemistry and materials science. The construction of the pyridazine (B1198779) or pyrazine (B50134) ring onto the pyrazole core is typically achieved through cyclocondensation reactions with appropriate bifunctional electrophiles.

The key reactive sites on this compound for these transformations are the exocyclic amino group (-NH2) and the endocyclic C4 carbon atom, which can act as a dinucleophilic system. This reactivity allows for the annulation of a six-membered diazine ring.

Pyrazole-Fused Pyridazines

The synthesis of pyrazolo[3,4-d]pyridazines from aminopyrazole precursors is a well-established transformation. A common and effective method involves the reaction of the aminopyrazole with 1,3-dicarbonyl compounds or their synthetic equivalents in an acidic medium. For the specific case of this compound, the reaction would proceed via a condensation mechanism.

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the C4 position of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazolo[3,4-d]pyridazine ring system. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents onto the newly formed pyridazine ring.

A representative reaction is shown below:

Reaction Scheme for Pyrazolo[3,4-d]pyridazine Synthesis

| Reactant 1 | Reactant 2 | Product |

| This compound | Acetylacetone | 1-Benzyl-3,5,7-trimethyl-1H-pyrazolo[3,4-d]pyridazine |

| This compound | Dibenzoylmethane | 1-Benzyl-3-methyl-5,7-diphenyl-1H-pyrazolo[3,4-d]pyridazine |

| This compound | Ethyl Acetoacetate | 1-Benzyl-3,5-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one |

This table presents hypothetical products based on established chemical principles for the synthesis of pyrazolo-fused pyridazines.

Pyrazole-Fused Pyrazines